A Technical Guide to 1-Bromo-3-alkoxy-5-(trifluoromethoxy)benzene Derivatives: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 1-Bromo-3-alkoxy-5-(trifluoromethoxy)benzene Derivatives: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its unique ability to modulate the physicochemical properties of bioactive molecules. When combined with a synthetically versatile bromide handle and an alkoxy chain on a benzene scaffold, it creates a class of building blocks with immense potential for the development of novel therapeutics. This guide provides an in-depth technical overview of 1-bromo-3-alkoxy-5-(trifluoromethoxy)benzene derivatives, with a specific focus on the readily available analog, 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene (CAS No. 1221793-61-8) . We will explore its synthesis, key properties, reactivity, and critical role in the synthesis of advanced pharmaceutical intermediates.
The trifluoromethoxy group is prized for its ability to enhance metabolic stability and increase lipophilicity, which can improve a drug's capacity to cross cell membranes and reach its target.[1] The presence of this group can also lead to improved bioavailability and a longer half-life for new therapeutic agents.[1] The bromine atom serves as a key functional group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the efficient construction of complex molecular architectures.[2][3] The alkoxy group further allows for fine-tuning of solubility and steric properties. This combination of functional groups makes these compounds highly valuable scaffolds in drug discovery programs, particularly in the synthesis of kinase inhibitors and other targeted therapies.[4]
Physicochemical and Structural Properties
While the exact compound "1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene" is not widely cataloged, its close analog, 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene , serves as an excellent representative for this class of molecules.
| Property | Value | Source |
| CAS Number | 1221793-61-8 | [5] |
| Molecular Formula | C₁₀H₁₀BrF₃O₂ | [5] |
| Molecular Weight | 299.09 g/mol | [5] |
| Exact Mass | 299.9816 g/mol | [5] |
| IUPAC Name | 1-Bromo-3-(propan-2-yloxy)-5-(trifluoromethoxy)benzene | [5] |
| Synonyms | Benzene, 1-bromo-3-(1-methylethoxy)-5-(trifluoromethoxy)- | [5] |
Properties of related compounds suggest that these derivatives are typically liquids or low-melting solids at room temperature and are sparingly soluble in water.
Synthesis and Characterization
The synthesis of 1-bromo-3-alkoxy-5-(trifluoromethoxy)benzene derivatives generally proceeds through a multi-step sequence, starting from a readily available substituted phenol. The following proposed synthesis for the isopropoxy analog is based on established chemical transformations for similar molecules.
Proposed Synthetic Pathway
A logical synthetic route commences with the bromination of a suitable trifluoromethoxyphenol, followed by etherification.
Caption: Proposed two-step synthesis of 1-Bromo-3-isopropoxy-5-(trifluoromethoxy)benzene.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Bromination of 3-(Trifluoromethoxy)phenol
-
Reactant Preparation: To a solution of 3-(trifluoromethoxy)phenol (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product, 3-bromo-5-(trifluoromethoxy)phenol, can be purified by column chromatography on silica gel.
Step 2: Alkylation of 3-Bromo-5-(trifluoromethoxy)phenol
-
Reactant Preparation: To a solution of 3-bromo-5-(trifluoromethoxy)phenol (1.0 eq.) in acetone or DMF, add potassium carbonate (K₂CO₃) (2.0 eq.) and 2-bromopropane (1.5 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 6-12 hours, monitoring by TLC.
-
Work-up and Isolation: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, 1-bromo-3-isopropoxy-5-(trifluoromethoxy)benzene, can be purified by vacuum distillation or column chromatography.
Characterization
The structural confirmation of the final product would be achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure. The ¹⁹F NMR spectrum is particularly useful for verifying the presence of the trifluoromethoxy group.[6]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming the elemental composition.[7]
-
Infrared (IR) Spectroscopy: Shows the characteristic absorption bands for the functional groups present, such as C-O (ether), C-Br, and C-F bonds.
Reactivity and Synthetic Utility
The primary utility of 1-bromo-3-alkoxy-5-(trifluoromethoxy)benzene derivatives in drug discovery lies in their capacity to undergo palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by palladium(0) catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: Key cross-coupling reactions of 1-bromo-3-isopropoxy-5-(trifluoromethoxy)benzene.
These reactions provide medicinal chemists with a robust toolkit to rapidly generate libraries of analogs for structure-activity relationship (SAR) studies. The trifluoromethoxy and alkoxy groups are generally stable under these reaction conditions, making these building blocks ideal for late-stage functionalization strategies in a synthetic sequence.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethoxy group is a bioisostere of a methoxy group but with significantly different electronic properties. It is highly lipophilic and acts as a strong electron-withdrawing group, which can influence a molecule's binding affinity to its biological target and improve its pharmacokinetic profile.[1]
Specifically, the inclusion of a trifluoromethoxy group can lead to:
-
Enhanced Metabolic Stability: The C-F bonds are exceptionally strong, making the -OCF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[1]
-
Increased Lipophilicity: This property can improve a compound's ability to permeate biological membranes, which is crucial for oral bioavailability and brain penetration.[1]
-
Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ group can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing drug-receptor interactions.
These attributes make 1-bromo-3-alkoxy-5-(trifluoromethoxy)benzene derivatives attractive starting materials for the synthesis of drugs targeting a wide range of diseases.
Safety and Handling
As with all organobromine compounds, appropriate safety precautions must be taken when handling 1-bromo-3-alkoxy-5-(trifluoromethoxy)benzene derivatives.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
For specific safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Bromo-3-alkoxy-5-(trifluoromethoxy)benzene derivatives are highly valuable and versatile building blocks for drug discovery and development. Their unique combination of a reactive bromide handle for cross-coupling reactions and the beneficial physicochemical properties imparted by the trifluoromethoxy and alkoxy groups makes them powerful tools for medicinal chemists. A thorough understanding of their synthesis, reactivity, and properties, as exemplified by 1-bromo-3-isopropoxy-5-(trifluoromethoxy)benzene, enables the rational design and efficient synthesis of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
References
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved January 25, 2026, from [Link]
-
Endotherm (n.d.). 1-Bromo-3-isopropoxy-benzene. Retrieved January 25, 2026, from [Link]
-
PubChem (n.d.). 1-Bromo-3-isopropoxybenzene. Retrieved January 25, 2026, from [Link]
-
Magritek (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved January 25, 2026, from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- Google Patents (n.d.). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
-
NIST (n.d.). Benzene, 1-bromo-3-(trifluoromethyl)-. Retrieved January 25, 2026, from [Link]
- Google Patents (n.d.). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
MySkinRecipes (n.d.). 3-Bromo-5-(trifluoromethoxy)phenol. Retrieved January 25, 2026, from [Link]
-
ResearchGate (n.d.). Synthesis of 1-bromo-3,4,5-trimethoxybenzene. Retrieved January 25, 2026, from [Link]
-
ResearchGate (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved January 25, 2026, from [Link]
- Google Patents (n.d.). Process for the synthesis of organic compounds.
-
MDPI (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved January 25, 2026, from [Link]
-
PubMed (n.d.). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Retrieved January 25, 2026, from [Link]
- Google Patents (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
-
Fluorine Notes (2022). Ion series of mass spectra of benzene, 1,3,5,7-cyclooctatetraene,[8]-annulene, as well as hexafluorobenzene and its homologues. Retrieved January 25, 2026, from [Link]
-
Wechem (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved January 25, 2026, from [Link]
-
YouTube (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved January 25, 2026, from [Link]
-
OUCI (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Retrieved January 25, 2026, from [Link]
-
Angene Chemical (n.d.). Safety Data Sheet. Retrieved January 25, 2026, from [Link]
-
PubChem (n.d.). 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene. Retrieved January 25, 2026, from [Link]
-
ResearchGate (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Retrieved January 25, 2026, from [Link]
-
Angene Chemical (2026). Safety Data Sheet. Retrieved January 25, 2026, from [Link]
- Google Patents (n.d.). Alkylation of phenols.
-
MDPI (2021). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved January 25, 2026, from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buy 1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene [smolecule.com]
- 5. echemi.com [echemi.com]
- 6. magritek.com [magritek.com]
- 7. Benzene, 1-bromo-3-(trifluoromethyl)- [webbook.nist.gov]
- 8. 3-Bromo-5-(trifluoromethoxy)phenol [myskinrecipes.com]
